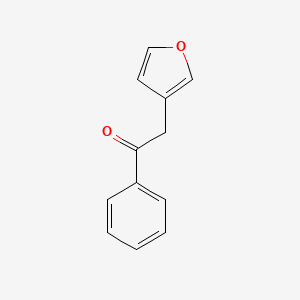

2-Furan-3-yl-1-phenyl-ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10O2 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-(furan-3-yl)-1-phenylethanone |

InChI |

InChI=1S/C12H10O2/c13-12(8-10-6-7-14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2 |

InChI Key |

SCZKAQIZHIMAFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=COC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Furan 3 Yl 1 Phenyl Ethanone and Its Analogues

Strategies for Constructing the Furan-3-yl Moiety

The furan (B31954) ring, a key heterocyclic motif, can be synthesized through various methods. For the specific case of 3-substituted furans like the one in our target molecule, several strategic approaches are particularly relevant.

Cyclization Reactions from Ketone Precursors to Furans

One of the most classical and reliable methods for furan synthesis is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. organic-chemistry.orgalfa-chemistry.comwikipedia.org This method's enduring utility is bolstered by the continuous development of new ways to synthesize the requisite 1,4-dione precursors. organic-chemistry.org

The general mechanism of the Paal-Knorr furan synthesis proceeds through the following steps:

Enolization: One of the ketone carbonyls undergoes acid-catalyzed enolization.

Nucleophilic Attack: The enol oxygen attacks the second carbonyl group, forming a cyclic hemiacetal.

Dehydration: Subsequent elimination of a water molecule leads to the formation of the aromatic furan ring.

While widely applicable, the Paal-Knorr synthesis can be limited by the availability of the 1,4-dicarbonyl precursor and the often harsh acidic conditions, which may not be suitable for substrates with acid-sensitive functional groups. alfa-chemistry.com To address these limitations, milder catalysts and reaction conditions, including microwave assistance, have been developed.

A hypothetical retrosynthetic analysis for a 2-substituted-3-acylfuran, an analogue of our target compound, using the Paal-Knorr approach is illustrated below:

Figure 1: Hypothetical retrosynthesis of a 2-substituted-3-acylfuran via a 1,4-dicarbonyl precursor.

Figure 1: Hypothetical retrosynthesis of a 2-substituted-3-acylfuran via a 1,4-dicarbonyl precursor.Transition Metal-Catalyzed Furan Annulation Approaches

Modern synthetic organic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings. These methods often offer high efficiency, regioselectivity, and functional group tolerance under milder conditions than classical methods.

Rhodium-catalyzed reactions have emerged as a powerful tool for furan synthesis. For instance, rhodium(I) complexes can catalyze the cascade annulation of 1,n-diynyl nitrones to form 3,4-fused fully substituted furans. acs.orgacs.org Another approach involves the rhodium(III)-catalyzed annulation of α,β-unsaturated oximes with aldehydes to produce highly substituted furans. nih.gov These methods are particularly valuable for creating complex furan structures.

Palladium catalysis is also instrumental in furan synthesis. For example, palladium-catalyzed C-H activation and subsequent annulation of 1,3-dicarbonyl compounds with alkenes can provide access to furan derivatives. rsc.org Additionally, palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, followed by iodocyclization, yields 2,5-disubstituted 3-iodofurans, which can be further functionalized.

The table below summarizes some transition metal-catalyzed approaches to furan synthesis.

| Catalyst System | Reactants | Product Type | Reference |

| Rhodium(I) | 1,n-Diynyl nitrones | 3,4-Fused fully substituted furans | acs.orgacs.org |

| Rhodium(III) | α,β-Unsaturated oximes and aldehydes | Highly substituted furans | nih.gov |

| Palladium/Copper | (Z)-β-Bromoenol acetates and terminal alkynes | 2,5-Disubstituted 3-iodofurans | |

| Palladium | 1,3-Dicarbonyl compounds and alkenes | Furan derivatives | rsc.org |

| Cobalt(II) | α-Diazocarbonyls and terminal alkynes | Polyfunctionalized furans | nih.gov |

Regioselective Functionalization and Derivatization of Furan Rings

An alternative to constructing the furan ring with the desired substitution pattern is to start with a pre-formed furan and introduce the necessary functional groups in a regioselective manner. Lithiation is a powerful technique for this purpose.

The acidity of the protons on the furan ring is highest at the α-positions (C2 and C5) and lower at the β-positions (C3 and C4). Consequently, direct deprotonation with strong bases like n-butyllithium typically occurs at the C2 position. iust.ac.ir To achieve functionalization at the C3 position, several strategies can be employed:

Halogen-Metal Exchange: Starting with a 3-halofuran, treatment with an organolithium reagent at low temperatures can result in a 3-lithiofuran intermediate, which can then be quenched with an appropriate electrophile. iust.ac.ir

Directed Ortho-Metalation: In some cases, a substituent at the 3-position can direct lithiation to the adjacent C2 position. However, unusual regioselectivity favoring the sterically hindered 2-position over the 5-position has been observed for 3-aryl and 3-styryl furans, attributed to through-space stabilization of the resulting furyl anion by the π-system of the substituent. uoc.gr

Blocking Groups: If the more reactive α-positions are blocked, lithiation can be forced to occur at a β-position.

Once the 3-lithiated furan is generated, it can react with a variety of electrophiles to introduce the desired side chain. For the synthesis of 2-furan-3-yl-1-phenyl-ethanone, a potential electrophile would be a phenylacetylating agent.

Approaches to the 1-Phenyl-ethanone Framework

The 1-phenyl-ethanone portion of the target molecule can be constructed through several well-established ketone-forming reactions.

Acylation and Other Ketone-Forming Reactions

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. chemistrysteps.comwikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). wikipedia.orgyoutube.com

For the synthesis of this compound, a Friedel-Crafts acylation could theoretically be performed by reacting furan with phenylacetyl chloride. However, the high reactivity of furan towards strong acids can lead to polymerization and other side reactions. A more viable approach would be to first synthesize 3-phenylacetylfuran and then introduce the substituent at the 2-position, or to use a pre-functionalized furan derivative that is more stable under the reaction conditions.

Modern variations of the Friedel-Crafts acylation utilize milder and more environmentally friendly catalysts. For instance, methanesulfonic anhydride has been shown to promote the acylation of arenes with carboxylic acids, offering a metal- and halogen-free methodology. acs.org

Arylation Methodologies for Ketone Precursors

An alternative strategy for constructing the 1-phenyl-ethanone framework is through the α-arylation of a ketone precursor. The Buchwald-Hartwig amination protocol has been extended to the formation of carbon-carbon bonds, enabling the palladium-catalyzed α-arylation of ketones. nih.govwikipedia.orgrsc.org

This reaction typically involves the coupling of a ketone enolate with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.orgst-andrews.ac.uk The development of sterically hindered and electron-rich ligands has significantly expanded the scope of this reaction to include a wide variety of ketones and aryl halides. organic-chemistry.org

A plausible synthetic route to this compound using this methodology could involve the α-arylation of 1-(furan-3-yl)ethanone (B83670) with a phenyl halide. The regioselectivity of the arylation would be directed to the methyl group of the ethanone (B97240) moiety.

The table below provides a comparison of different catalyst systems used in the palladium-catalyzed α-arylation of ketones.

| Catalyst System (Palladium Source / Ligand) | Base | Substrate Scope | Reference |

| Pd₂(dba)₃ / Xantphos | NaHMDS or NaOᵗBu | Aliphatic ketones with electron-deficient aryl halides | organic-chemistry.org |

| Pd(OAc)₂ / DTBNpP | Toluene | Aryl bromides and chlorides with various ketones | researchgate.net |

| (SIPr)Pd(Py)Cl₂ | Not specified | Activated, unactivated, and sterically hindered aryl halides | researchgate.net |

| Pd-NHC (IHept) | NaOᵗBu | Various functionalized aryl ketones and aryl chlorides | st-andrews.ac.uk |

Convergent and Divergent Synthetic Strategies for this compound

Modern organic synthesis emphasizes efficiency, atom economy, and the ability to generate molecular diversity from common intermediates. Convergent and divergent strategies are central to this philosophy. In a convergent synthesis, different fragments of a complex molecule are prepared separately and then joined together near the end of the synthetic route. Conversely, a divergent synthesis starts with a common precursor that is elaborated through various reaction pathways to yield a library of structurally related compounds. The synthesis of this compound and its analogues benefits from methodologies that incorporate these principles, particularly through one-pot and cascade reactions that streamline synthetic efforts.

One-Pot and Cascade Reactions

One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, are highly advantageous as they circumvent the need for purification of intermediates, thereby saving time, reagents, and reducing solvent waste. Multicomponent reactions (MCRs) are a prominent class of one-pot procedures where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.

A notable example is the efficient one-pot, multicomponent synthesis of highly functionalized furan-3-yl ethanone derivatives, which are structural analogues of this compound. nih.govtubitak.gov.tr This method involves the reaction between arylglyoxals, acetylacetone, and various phenols in acetone (B3395972) at reflux, using triethylamine (B128534) as a base. nih.gov This approach provides excellent yields of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl) ethan-1-one derivatives in a single operational step. nih.govtubitak.gov.tr The reaction proceeds through a proposed mechanism that includes the formation of a 1,4-diketone intermediate, which then undergoes a Paal-Knorr cyclization to form the furan ring. tubitak.gov.tr The simplicity of the procedure and the high yields make it an attractive and practical method for generating complex furan derivatives. nih.gov

Table 1: One-Pot Synthesis of Furan-3-yl Ethanone Analogues

| Arylglyoxal (Ar) | Phenol | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylglyoxal | 2,6-Dimethylphenol | 1-(4-(4-hydroxy-3,5-dimethylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one | 92 | nih.govtubitak.gov.tr |

| 4-Methylphenylglyoxal | 2,6-Dimethylphenol | 1-(4-(4-hydroxy-3,5-dimethylphenyl)-2-methyl-5-(p-tolyl)furan-3-yl)ethan-1-one | 94 | nih.govtubitak.gov.tr |

| 4-Methoxyphenylglyoxal | 2,6-Dimethylphenol | 1-(4-(4-hydroxy-3,5-dimethylphenyl)-5-(4-methoxyphenyl)-2-methylfuran-3-yl)ethan-1-one | 96 | nih.govtubitak.gov.tr |

| 4-Chlorophenylglyoxal | 2,6-Dimethylphenol | 1-(5-(4-chlorophenyl)-4-(4-hydroxy-3,5-dimethylphenyl)-2-methylfuran-3-yl)ethan-1-one | 95 | nih.govtubitak.gov.tr |

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of the first reaction becomes the substrate for the next, all occurring under the same reaction conditions. These processes are highly efficient for rapidly building molecular complexity. In the realm of furan chemistry, cascade-type reactions have been successfully employed, for instance, in the synthesis of 5,5-bis(5-methyl-2-furyl)pentan-2-one from 2-methylfuran. researchgate.net This reaction, catalyzed by a solid acid like Amberlyst® 15, proceeds via a hydrolysis/condensation cascade, demonstrating how furan precursors can be converted into more complex structures efficiently. researchgate.net Such principles can be adapted for the synthesis of furan-phenyl ketone frameworks, where a series of bond-forming events could be triggered from simple starting materials in a single, orchestrated sequence.

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal and materials chemistry. Stereoselective synthesis aims to control the formation of stereoisomers, and its application to analogues of this compound is crucial for exploring their potential biological activities. Chiral analogues of this ketone could possess stereocenters at the carbon atom adjacent to the carbonyl group or on a substituted furan ring.

While specific stereoselective syntheses of this compound are not detailed in the provided literature, the principles can be inferred from related studies in furan chemistry. For instance, the stereochemical outcome of Diels-Alder reactions involving furan-2(5H)-ones as dienophiles is highly dependent on the substitution pattern, particularly the presence of fluorine atoms, which influences the endo/exo selectivity of the cycloaddition. researchgate.net

Achieving stereoselectivity in the synthesis of chiral furan-phenyl ketones would likely involve one of several established strategies:

Asymmetric Catalysis: Utilizing chiral metal catalysts or organocatalysts to control the formation of the desired stereocenter. For example, an asymmetric reduction of the ketone functionality would yield a chiral alcohol, or a chiral catalyst could direct an asymmetric alkylation or arylation at the α-position.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical course of a reaction, followed by its removal.

Substrate Control: Employing a chiral starting material, such as a derivative of a natural product, to impart stereoselectivity onto the final molecule.

The development of such stereoselective routes is essential for producing single-enantiomer furan-phenyl ketones, enabling a precise investigation of their structure-activity relationships.

Principles of Green Chemistry in the Synthesis of Furan-Phenyl Ketones

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of furan-phenyl ketones is an area where these principles can be readily applied, largely because the furan moiety is recognized as a key bio-based platform chemical. acs.orgrsc.org

Key principles of green chemistry relevant to the synthesis of these compounds include:

Use of Renewable Feedstocks: The furan ring is easily accessible from biomass. Furfural, produced by the acid-catalyzed dehydration of pentose (B10789219) sugars from agricultural waste, is a primary precursor for many furan derivatives. acs.orgrsc.org The similarity between the furan and phenyl rings allows furan-based compounds to serve as bio-based alternatives to traditional petrochemicals. acs.org

Atom Economy and Process Efficiency: Synthetic methods that maximize the incorporation of all starting materials into the final product are considered green. The one-pot multicomponent reactions used to synthesize furan-3-yl ethanone analogues are excellent examples of high atom economy, as they construct complex molecules with minimal byproduct formation. nih.govtubitak.gov.trrsc.org

Use of Safer Solvents and Reaction Conditions: A major goal of green chemistry is to minimize or eliminate the use of toxic organic solvents. Research has demonstrated the synthesis of related heterocyclic compounds, such as chalcones, under solvent-free conditions using grinding techniques. scholarsresearchlibrary.com Additionally, the use of greener solvents like water or ethanol/water mixtures has been reported for furan synthesis. researchgate.net

Energy Efficiency: Employing energy-efficient methods reduces the environmental and economic impact of chemical synthesis. Microwave irradiation, for instance, has been used for the green one-pot synthesis of furan-2(3H)-one derivatives, often leading to significantly shorter reaction times and increased yields compared to conventional heating. rsc.org

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Green catalysts are typically non-toxic, efficient, and recyclable. The synthesis of furan derivatives has been achieved using reusable solid acid catalysts like Amberlyst® 15, which avoids the use of corrosive mineral acids and simplifies purification. researchgate.net Enzymatic catalysis also represents a powerful green approach for producing furan-based polymers. acs.org

By integrating these principles, the synthesis of this compound and its analogues can be aligned with the goals of sustainability, reducing environmental impact while efficiently producing valuable chemical entities.

Table 2: Application of Green Chemistry Principles in Furan-Phenyl Ketone Synthesis

| Green Chemistry Principle | Application/Example | Reference |

|---|---|---|

| Renewable Feedstocks | Use of furan derivatives obtained from biomass-derived furfural. | acs.orgrsc.org |

| Atom Economy | One-pot, multicomponent synthesis of furan-3-yl ethanone analogues. | nih.govtubitak.gov.trrsc.org |

| Safer Solvents/Conditions | Solvent-free synthesis via grinding; use of ethanol/water as a solvent system. | researchgate.netscholarsresearchlibrary.com |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. | rsc.org |

| Catalysis | Use of reusable solid acid catalysts (e.g., Amberlyst® 15) to replace mineral acids. | researchgate.net |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Furan 3 Yl 1 Phenyl Ethanone

Mechanistic Investigations of Ketone Transformations

The ketone functional group is a primary site of reactivity in 2-Furan-3-yl-1-phenyl-ethanone. The polar nature of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Additions and Condensation Reactions

Nucleophilic addition represents one of the most fundamental reactions of ketones. wikipedia.orgmasterorganicchemistry.com The mechanism commences with the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org The reaction can be either reversible or irreversible, depending on the basicity of the attacking nucleophile. masterorganicchemistry.com Stronger nucleophiles, such as organometallic reagents or hydrides, typically result in irreversible additions. masterorganicchemistry.com

The rate of nucleophilic addition is influenced by both electronic and steric factors. masterorganicchemistry.com In this compound, the presence of the adjacent phenyl and furan-3-ylmethyl groups provides moderate steric hindrance compared to smaller ketones.

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Carbonyl

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Alkyl/Aryl (R⁻) | Grignard Reagents (RMgX) | Tertiary Alcohol |

| Cyanide (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Enolate | Aldol (B89426) or Claisen condensation | β-Hydroxy ketone or β-Diketone |

| Alcohols (ROH) | Methanol (in acid) | Acetal/Ketal |

| Amines (RNH₂) | Primary Amines | Imine |

This table illustrates the general outcomes of nucleophilic additions to a ketone functional group.

Condensation reactions, such as the aldol condensation, are also characteristic of ketones with α-hydrogens. libretexts.org this compound possesses acidic α-hydrogens on the methylene (B1212753) bridge between the phenyl and furan (B31954) moieties. In the presence of a base, deprotonation can occur to form a resonance-stabilized enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the ketone to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.

Rearrangement Reactions (e.g., Baeyer-Villiger Oxidation of Phenyl Alkyl Ketones)

The Baeyer-Villiger oxidation is a notable rearrangement reaction that converts ketones into esters using oxidants like peroxyacids (e.g., m-CPBA). wikipedia.orgorganic-chemistry.org The reaction is initiated by the nucleophilic addition of the peroxyacid to the carbonyl group, followed by the migration of one of the substituent groups from the carbon to the adjacent oxygen atom. chemistrysteps.com

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org The group that is better able to stabilize a positive charge will migrate preferentially. For phenyl alkyl ketones, the phenyl group generally has a higher migratory aptitude than primary alkyl groups. In the case of this compound, the two substituents on the carbonyl are a phenyl group and a furan-3-ylmethyl group (a primary alkyl type). Therefore, the phenyl group is expected to migrate, leading to the insertion of an oxygen atom between the carbonyl carbon and the phenyl ring to yield phenyl 2-(furan-3-yl)acetate.

Table 2: General Migratory Aptitude in Baeyer-Villiger Oxidation

| Group | Migratory Aptitude |

| Tertiary alkyl | Highest |

| Secondary alkyl | High |

| Phenyl (Aryl) | Medium-High |

| Primary alkyl | Medium |

| Methyl | Lowest |

This table provides a generalized order of substituent migration preference. H > tertiary > secondary ≈ phenyl > primary > methyl. chemistrysteps.com

Reactivity of the Furan Ring System

The furan moiety is an electron-rich, five-membered aromatic heterocycle that exhibits distinct reactivity patterns, differing significantly from benzene (B151609).

Electrophilic Aromatic Substitution Reactions

Due to the electron-donating effect of the oxygen heteroatom, the furan ring is highly activated towards electrophilic aromatic substitution (SEAr), reacting much more readily than benzene. quora.compearson.compearson.com These reactions must often be conducted under mild conditions to prevent acid-catalyzed polymerization or ring-opening. pharmaguideline.com

Substitution on an unsubstituted furan ring preferentially occurs at the 2- and 5-positions (α-positions), as the cationic intermediate (sigma complex) formed during the reaction is better stabilized by resonance compared to attack at the 3- or 4-positions (β-positions). pearson.comonlineorganicchemistrytutor.com In this compound, the furan ring is substituted at the 3-position with an electron-withdrawing acylmethyl group. This group deactivates the ring and directs incoming electrophiles primarily to the 5-position (meta to the deactivating group and an activated α-position) and to a lesser extent, the 2-position.

Table 3: Conditions for Electrophilic Substitution on Furans

| Reaction | Reagent | Typical Conditions |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | Low temperature (-10 °C) |

| Sulfonation | Pyridine-SO₃ complex | Room temperature |

| Halogenation | Br₂ in dioxane | Low temperature (-5 °C) |

| Acylation | Acetic anhydride (B1165640), mild catalyst (e.g., H₃PO₄) | Mild heating |

This table outlines mild reagents used for common electrophilic aromatic substitution reactions on the sensitive furan ring. pharmaguideline.com

Cycloaddition Chemistry of Furans

Furan's relatively low aromatic stabilization energy allows it to behave as a conjugated diene in cycloaddition reactions. quora.com The most common example is the Diels-Alder [4+2] cycloaddition with electron-deficient dienophiles, which yields 7-oxabicyclo[2.2.1]heptene derivatives. quora.com This reactivity makes furan a valuable synthon in organic synthesis. The electron-withdrawing nature of the substituent at the 3-position in this compound would likely decrease the nucleophilicity of the furan ring, making it less reactive in Diels-Alder reactions compared to unsubstituted furan.

Furan derivatives can also participate in other cycloaddition pathways, such as [4+3] cycloadditions with oxyallyl cations and [8+2] cycloadditions, further expanding their synthetic utility. acs.orgnih.gov

Reactivity of the Phenyl Substituent

The phenyl group in this compound is directly attached to the carbonyl carbon. The acyl group is a moderately deactivating and meta-directing substituent for electrophilic aromatic substitution on the benzene ring. masterorganicchemistry.com This is because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects, destabilizing the positively charged arenium ion intermediate that is formed during the reaction. wikipedia.org

The deactivation is most pronounced for attack at the ortho and para positions, where resonance structures place the positive charge directly adjacent to the electron-withdrawing carbonyl group. Consequently, electrophilic attack occurs preferentially at the meta position. Reactions such as nitration, halogenation, and Friedel-Crafts acylation on the phenyl ring of this molecule will proceed more slowly than on benzene and will yield the 1,3-disubstituted (meta) product as the major isomer.

Aromatic Substitution Patterns

The presence of two aromatic rings, furan and benzene, in this compound provides multiple sites for electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the electronic nature of the substituents on each ring.

On the Furan Ring:

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. The oxygen heteroatom donates electron density to the ring, activating it towards substitution. Electrophilic attack on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions, as the carbocation intermediates formed are better stabilized by resonance.

On the Phenyl Ring:

The phenyl ring is substituted with the ethanone (B97240) group. The carbonyl group is a meta-director and deactivates the benzene ring towards electrophilic aromatic substitution. Therefore, electrophilic attack on the phenyl moiety of this compound is anticipated to occur at the meta-positions (C3' and C5').

Nucleophilic aromatic substitution on either the furan or the phenyl ring is generally not favored unless the rings are activated by the presence of strong electron-withdrawing groups, which is not the case in this molecule under typical conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Aromatic Ring | Position of Substitution | Directing Influence of Substituent | Predicted Major Product(s) |

| Furan | C5 | The phenylethanone group at C3 is deactivating but directs to the available C5 position. | 5-Substituted-2-furan-3-yl-1-phenyl-ethanone |

| Phenyl | C3' and C5' (meta) | The ethanone group is deactivating and meta-directing. | 2-Furan-3-yl-1-(3-substituted-phenyl)-ethanone and 2-Furan-3-yl-1-(5-substituted-phenyl)-ethanone |

Radical Reactions Involving Phenyl Moieties

For instance, under photochemical conditions or in the presence of a radical initiator, this compound could undergo halogenation at the benzylic carbon. The resulting radical is stabilized by resonance with both the phenyl ring and the carbonyl group.

The photolysis of acetophenone (B1666503) is known to be a source of phenyl radicals. rsc.org A similar fragmentation could potentially occur with this compound under photolytic conditions, although the specific products would depend on the relative bond dissociation energies.

Intermolecular and Intramolecular Reactivity Studies of this compound

The diverse functional groups in this compound allow for a range of potential intermolecular and intramolecular reactions.

Intermolecular Reactivity:

The ketone carbonyl group is a primary site for intermolecular reactions. It can undergo nucleophilic addition with various nucleophiles, such as Grignard reagents, organolithium compounds, and hydrides. Condensation reactions, such as the aldol condensation, are also possible if an enolizable proton is present.

The furan ring can participate as a diene in Diels-Alder reactions with suitable dienophiles. wikipedia.orgresearchgate.netacs.orgresearchgate.netquizlet.comnih.gov The presence of the deactivating acyl group at the 3-position may reduce the reactivity of the furan ring in such cycloadditions. However, with highly reactive dienophiles or under thermal or Lewis acid-catalyzed conditions, the reaction may still proceed.

Intramolecular Reactivity:

The proximity of the furan and phenyl rings and the ketone functionality could facilitate intramolecular cyclization reactions under specific conditions. For example, in the presence of a strong acid, a Nazarov-type cyclization could potentially occur, leading to the formation of a furan-fused cyclopentanone, although such reactions with 2-furyl ketones can be challenging. researchgate.net Oxidative cyclization is another possibility, as seen in related 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones. nih.gov

Table 2: Plausible Intermolecular and Intramolecular Reactions of this compound

| Reaction Type | Reacting Moiety | Description |

| Intermolecular | ||

| Nucleophilic Addition | Ketone Carbonyl | Reaction with nucleophiles (e.g., Grignard reagents, hydrides) to form alcohols. |

| Condensation Reactions | Ketone (α-protons) | Base- or acid-catalyzed reactions with other carbonyl compounds (e.g., Aldol condensation). |

| Diels-Alder Reaction | Furan Ring | [4+2] cycloaddition with a dienophile, leading to a bicyclic adduct. wikipedia.orgresearchgate.netacs.orgresearchgate.netquizlet.comnih.gov |

| Intramolecular | ||

| Nazarov Cyclization | Furan and Ketone | Acid-catalyzed electrocyclization to form a furan-fused cyclopentanone. researchgate.net |

| Oxidative Cyclization | Furan and Phenyl Rings | Potential for ring formation between the two aromatic systems under oxidative conditions. nih.gov |

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Trace Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. For 2-Furan-3-yl-1-phenyl-ethanone (molecular formula C₁₂H₁₀O₂), HRMS would be used to measure the exact mass of the molecular ion. This high-precision measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

In a research context, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be employed. The expected monoisotopic mass for C₁₂H₁₀O₂ is 186.0681 u. An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of this theoretical value would provide strong evidence for the compound's elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated. For this compound, expected fragments would correspond to the loss of the furan (B31954) moiety or the benzoyl group, providing confirmatory evidence of the compound's connectivity.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Mass (u) |

|---|---|---|

| [C₁₂H₁₀O₂ + H]⁺ | Protonated Molecule | 187.0754 |

| [C₁₂H₁₀O₂ + Na]⁺ | Sodium Adduct | 209.0573 |

| [C₇H₅O]⁺ | Benzoyl Cation | 105.0335 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. A full suite of NMR experiments would be conducted to characterize this compound.

¹H NMR: This experiment provides information about the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound would be expected to show distinct signals for the protons on the furan ring, the phenyl ring, and the methylene (B1212753) (-CH₂-) bridge connecting them. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent protons. For instance, the methylene protons would likely appear as a singlet if there are no adjacent protons, while the aromatic protons would exhibit complex multiplets.

¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. The spectrum would show characteristic peaks for the carbonyl carbon (typically in the 190-200 ppm range), the carbons of the phenyl and furan rings (in the aromatic region, ~110-150 ppm), and the methylene bridge carbon.

2D NMR: For unambiguous assignment of all signals, two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

COSY would establish proton-proton couplings, confirming the connectivity within the phenyl and furan rings.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the benzoyl group, the methylene bridge, and the furan ring at its 3-position.

Vibrational (Infrared, Raman) and Electronic (UV-Visible) Spectroscopy for Functional Group and Electronic Structure Insights

Vibrational and electronic spectroscopies provide complementary information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. For this compound, the most prominent peak would be the strong carbonyl (C=O) stretch, expected around 1680-1700 cm⁻¹. Other key absorbances would include C-H stretches from the aromatic rings and the methylene group, C=C stretches from the aromatic systems, and the characteristic C-O-C stretching of the furan ring.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. Due to the presence of the conjugated system involving the phenyl ring, the carbonyl group, and the furan ring, this compound would be expected to show strong absorption bands in the ultraviolet region. The position and intensity of these bands (λ_max) are characteristic of the molecule's specific electronic structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Range/Value |

|---|---|---|

| IR | Carbonyl (C=O) Stretch | ~1685 cm⁻¹ |

| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | |

| Furan C-O-C Stretch | ~1000-1300 cm⁻¹ | |

| ¹³C NMR | Carbonyl Carbon | ~195 ppm |

| Aromatic Carbons | ~110-150 ppm | |

| Methylene Carbon | ~45 ppm |

| UV-Vis | π → π* transitions | ~250-300 nm |

Advanced Chromatographic Separations for Complex Mixtures and Isomer Differentiation

Chromatography is essential for separating the target compound from reaction byproducts, starting materials, and isomers, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC using a C18 column, would be the primary method for purity analysis. A gradient elution method with a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol) would effectively separate this compound from impurities. The retention time is a characteristic property of the compound under specific conditions, and the peak area provides a quantitative measure of its purity. HPLC is also crucial for differentiating it from isomers, such as those where the furan ring is attached at the 2-position.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is a powerful separation technique. Given its molecular weight, this compound should be amenable to GC analysis, which offers very high resolution for separating closely related compounds.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Integrated Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive analytical data from a single experiment.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique in modern chemical analysis. An LC-MS system would separate a sample mixture using HPLC, and the eluting components would be directly analyzed by a mass spectrometer. This allows for the determination of the molecular weight of each separated component, providing a high degree of confidence in peak identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS separates components using gas chromatography and identifies them via mass spectrometry. This is particularly useful for identifying volatile impurities in a sample of this compound. The mass spectrum of the main GC peak would serve to confirm the identity of the compound.

Solid-State Characterization Methods (e.g., X-ray Crystallography)

If this compound can be obtained as a suitable single crystal, X-ray crystallography provides the ultimate structural confirmation. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding unambiguous information on bond lengths, bond angles, and conformation. This solid-state structure is the definitive proof of the molecule's connectivity and stereochemistry, validating the structural hypotheses derived from spectroscopic data.

Role As a Precursor and Building Block in Complex Molecule Synthesis

Applications in the Synthesis of Natural Product Analogues

The furan (B31954) moiety is a core component of numerous bioactive natural products. nih.govrsc.orgnih.gov Consequently, 2-Furan-3-yl-1-phenyl-ethanone and similar furan derivatives are attractive starting points for the synthesis of natural product analogues. These synthetic analogues are crucial for studying structure-activity relationships, improving biological efficacy, and developing new therapeutic agents.

The furan ring within the molecule can be strategically modified to produce a wide array of derivatives. ijabbr.com For instance, the core structure is related to benzofuran (B130515) scaffolds, which are present in natural products exhibiting diverse pharmacological properties, including antibacterial, antitumor, and anti-inflammatory activities. nih.govnih.govrsc.org Synthetic strategies often involve the transformation of the furan ring or the elaboration of the ketone side chain to construct the complex frameworks of natural products like tournefolin C or plakorsin D. rsc.orgnih.gov Research focuses on developing streamlined chemical routes to access these furan-containing natural products, highlighting the importance of versatile building blocks like this compound. rsc.org

Scaffold for Novel Heterocyclic Compound Development

The chemical reactivity of this compound makes it an excellent scaffold for the development of novel heterocyclic compounds. The furan ring itself can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form more complex polycyclic systems. acs.org Furthermore, the ketone functional group is a key site for a multitude of chemical transformations.

It can react with a range of nucleophiles to initiate cyclization cascades, leading to the formation of new heterocyclic rings. For example, reactions with nitrogen-containing reagents are commonly used to synthesize important classes of heterocycles. This versatility allows chemists to construct diverse molecular architectures that are central to medicinal chemistry and drug discovery. nih.gov The ability of furan derivatives to act as precursors for other heterocycles like pyrroles and thiophenes further underscores their synthetic utility. acs.org

| Reagent Type | Resulting Heterocyclic System |

| Hydrazine Derivatives | Pyridazinones scilit.com |

| Amines/Ammonia | Pyrroles uwindsor.caorganic-chemistry.org |

| Hydroxylamine | Isoxazoles |

| Thionating Agents | Thiophenes |

This table illustrates the transformation of furanone derivatives, accessible from ketones like this compound, into various other heterocyclic scaffolds through reactions with different reagents.

Intermediate in the Synthesis of Functional Organic Materials

Beyond its role in life sciences, this compound is a valuable intermediate in the synthesis of functional organic materials. The conjugated system of the furan and phenyl rings can be extended and modified to create molecules with specific electronic and photophysical properties. These properties are essential for applications in material sciences.

The furan core is a privileged scaffold not only for bioactive molecules but also for the development of new materials. Derivatives of this compound can be designed to act as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as chemical sensors. The synthesis often involves leveraging the reactivity of both the furan ring and the ketone to build larger, more complex conjugated systems. The modular nature of syntheses starting from this building block allows for the fine-tuning of the material's properties by introducing various functional groups, which is a key aspect of modern materials research. acs.org

| Potential Property | Application Area |

| Extended π-Conjugation | Organic Electronics |

| Fluorescence/Phosphorescence | Organic Light-Emitting Diodes (OLEDs) |

| Charge-Transfer Characteristics | Organic Photovoltaics (OPVs) |

| Host-Guest Binding Capability | Chemical Sensors |

This table outlines potential applications for functional organic materials synthesized using this compound as a key intermediate.

Emerging Research Directions and Future Perspectives in 2 Furan 3 Yl 1 Phenyl Ethanone Chemistry

Development of Novel Catalytic Transformations for 2-Furan-3-yl-1-phenyl-ethanone

The reactivity of this compound is largely dictated by its furan (B31954) moiety and ketone group. Future research will focus on developing novel catalytic systems that can selectively target these groups to forge new molecular architectures. Drawing from broader advancements in furan chemistry, several catalytic strategies are poised for exploration.

Non-Noble Metal Catalysis : To enhance sustainability and reduce costs, there is a significant shift towards using earth-abundant metals like iron, copper, and nickel. frontiersin.org These catalysts are effective for various transformations of furan derivatives, including hydrogenation and oxidation. frontiersin.org For this compound, this could enable selective reduction of the ketone to an alcohol or hydrogenation of the furan ring.

Gold-Catalyzed Cyclizations : Gold catalysts have shown remarkable efficiency in synthesizing substituted furans from precursors like haloallenyl ketones or 1-(1-alkynyl)cyclopropyl ketones. organic-chemistry.orghud.ac.uk Applying this logic in reverse, gold catalysis could be used to activate the furan ring in this compound towards cycloaddition or annulation reactions, building more complex heterocyclic systems.

Metal-Free Catalysis : Recent developments have showcased base-catalyzed methods for synthesizing tetrasubstituted furans from α-hydroxy ketones, avoiding expensive and toxic metals entirely. mdpi.com Exploring similar metal-free conditions could lead to novel condensation or rearrangement reactions of this compound.

Heterogeneous Catalysis with Zeolites : Zeolites, with their defined pore structures and acidic properties, are excellent catalysts for converting biomass-derived furans into other platform molecules. frontiersin.org These solid-acid catalysts could be employed for reactions such as acylation, alkylation, or rearrangement of the furan ring in this compound, offering advantages in catalyst separation and recycling. frontiersin.org

| Catalytic System | Potential Transformation for this compound | Key Advantages | Reference |

|---|---|---|---|

| Non-Noble Metals (Fe, Cu, Ni) | Selective hydrogenation of ketone or furan ring; C-H activation. | Cost-effective, sustainable, low toxicity. | frontiersin.org |

| Gold (Au) Complexes | Cycloadditions, annulations, and rearrangements involving the furan ring. | High efficiency, mild reaction conditions, unique reactivity. | organic-chemistry.orghud.ac.uk |

| Metal-Free (e.g., Base Catalysis) | Condensation reactions, isomerizations. | Avoids metal contamination, environmentally benign. | mdpi.com |

| Zeolites | Acylation, alkylation, ring-opening, or rearrangement reactions. | Reusable, high thermal stability, shape selectivity. | frontiersin.org |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow synthesis represents a paradigm shift in chemical manufacturing. For the synthesis and derivatization of this compound, this integration offers substantial benefits in terms of efficiency, safety, and scalability.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control often leads to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. chemistryviews.org Recent studies on the continuous flow synthesis of furan-based pharmaceuticals, such as nitrofurans, demonstrate the power of this technology to handle sensitive substrates and reactive intermediates safely and efficiently. chemistryviews.orgresearchgate.netnih.govresearchgate.net

Automated synthesis platforms can be coupled with flow reactors to perform multistep syntheses and reaction optimizations with minimal human intervention. These systems can rapidly screen different catalysts, solvents, and conditions to identify the optimal pathway for a desired transformation of this compound. The transition-metal-free continuous-flow synthesis of 2,5-diaryl furans highlights how these setups can improve yields and enable scalable production compared to batch methods. acs.org

| Parameter | Batch Synthesis | Flow Synthesis | Relevance for this compound |

|---|---|---|---|

| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. | Improved selectivity in functional group transformations (e.g., ketone vs. furan). |

| Safety | Potential for thermal runaway; handling of large volumes of hazardous materials. | Small reactor volumes, enhanced heat transfer, safe handling of reactive intermediates. | Enables use of more energetic reagents or higher temperatures safely. |

| Scalability | Often requires re-optimization for larger scales. | Scalable by running the system for longer periods ("scaling out"). | Facilitates seamless transition from laboratory discovery to pilot-scale production. |

| Efficiency | Multiple manual operations for multi-step synthesis. | Telescoping of multiple reaction steps without intermediate purification. | Faster synthesis of derivatives for screening and development. acs.org |

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimization and control. Advanced in situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), allow chemists to monitor reactions in real-time without the need for sampling and offline analysis. nih.gov This approach provides a continuous stream of data on reactant consumption, product formation, and the appearance of transient intermediates. spectroscopyonline.com

For reactions involving this compound, several spectroscopic methods are particularly valuable:

Raman Spectroscopy : This technique is highly sensitive to molecular vibrations and is excellent for monitoring reactions in solution. The distinct carbonyl (C=O) stretch of the ketone group and the characteristic vibrational modes of the furan ring would serve as clear spectroscopic handles to track the progress of a reaction. nih.govresearchgate.netlibretexts.org It is particularly useful for monitoring reactions where intermediates might be short-lived. spectroscopyonline.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : Similar to Raman, FTIR provides information on functional groups. Attenuated Total Reflectance (ATR)-FTIR probes can be directly inserted into a reactor to follow the concentration profiles of key species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Flow NMR setups can be integrated into continuous flow synthesis platforms, providing detailed structural information on all species present in the reaction mixture as it evolves.

By implementing these in situ tools, researchers can rapidly determine reaction kinetics, identify reaction endpoints accurately, and detect the formation of unexpected byproducts, leading to more robust and optimized synthetic processes. researchgate.netresearchgate.net

| Spectroscopic Technique | Information Provided | Application for this compound Chemistry |

|---|---|---|

| Raman Spectroscopy | Real-time concentration of reactants, products, and intermediates. Kinetic data. | Monitoring the conversion of the ketone or modification of the furan ring. |

| FTIR Spectroscopy | Changes in functional groups (e.g., C=O, C-O-C). Reaction progress. | Tracking reactions such as reduction, oxidation, or condensation. |

| NMR Spectroscopy | Detailed structural information of all species in solution. Mechanistic insights. | Identifying intermediates and determining product structures in complex reaction mixtures. |

Leveraging Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

In the context of this compound, ML models can be trained on large databases of known chemical reactions involving furan and ketone moieties. These models can then be used to:

Predict Reaction Outcomes : Given a set of reactants and conditions, a forward-prediction model can forecast the likely product and yield. nih.gov This helps chemists prioritize experiments that are most likely to succeed.

Optimize Reaction Conditions : ML algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, concentration) to identify the conditions that maximize yield and selectivity, a process that would be prohibitively time-consuming through traditional experimentation.

Propose Retrosynthetic Pathways : Retrosynthesis models can suggest disconnections and precursor molecules for a target derivative of this compound, aiding in the design of efficient synthetic routes from simpler starting materials. engineering.org.cn

| AI / ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Forward Prediction | Predicts the product(s) and yield of a reaction from given starting materials and conditions. | Reduces failed experiments by vetting potential transformations in silico. nih.gov |

| Condition Optimization | Uses algorithms to search for the optimal set of reaction parameters (temperature, solvent, catalyst). | Accelerates the development of high-yielding and selective reactions. |

| Retrosynthesis | Suggests synthetic routes to a target molecule by working backward from the product. | Aids in the design of novel and efficient syntheses of complex derivatives. engineering.org.cn |

| Property Prediction | Predicts physicochemical or biological properties of new derivatives. | Guides the design of new molecules with desired characteristics for specific applications. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Furan-3-yl-1-phenyl-ethanone, and how do reaction conditions influence yield?

- Methodology : Friedel-Crafts acylation is a primary method, where an acyl chloride reacts with a substituted furan in the presence of Lewis acid catalysts like AlCl₃. For example, 3-furyl derivatives can react with phenylacetyl chloride under anhydrous conditions .

- Key Considerations : Catalyst choice (e.g., AlCl₃ vs. FeCl₃), solvent polarity, and temperature control are critical. Side reactions like over-acylation or ring oxidation must be minimized by optimizing stoichiometry and reaction time .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Analytical Workflow :

NMR Spectroscopy : and NMR to confirm furan and phenyl substituent positions.

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

X-ray Crystallography : Single-crystal analysis using SHELX software suites for absolute configuration determination, particularly for resolving stereochemical ambiguities .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Protocols :

- Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact, as furan derivatives may have uncharacterized toxicity .

- Work in a fume hood due to potential volatility.

- Store in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Approach :

- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP to calculate HOMO-LUMO gaps, ionization potentials, and electron affinity. Basis sets (e.g., 6-311++G(d,p)) refine accuracy for π-conjugated systems .

- Validation : Compare computed ionization energies (e.g., ~9.02 eV) with experimental photoelectron spectroscopy data .

Q. How do discrepancies in spectroscopic data (e.g., IR peaks) arise for this compound, and how can they be resolved?

- Case Study : Artifacts in IR spectra (e.g., anomalous peaks at 1993 cm⁻¹) may result from grating changes or solvent interactions. Use standardized protocols (e.g., 10% CCl₄ for 3800–1340 cm⁻¹ regions) and cross-validate with gas-phase IR or computational vibrational analysis .

Q. What challenges exist in crystallizing this compound, and how are they addressed?

- Crystallography Techniques :

- Solvent Screening : Use high-boiling solvents (e.g., DMSO) to slow crystallization and improve crystal quality.

- Twinned Data : Employ SHELXL for refining twinned structures, leveraging intensity statistics (e.g., Hooft parameter) to resolve ambiguity .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?

- Experimental Design :

- Synthesize deuterated analogs (e.g., deuterium at the furan β-position) to study isotopic substitution impacts on reaction rates.

- Compare values in acylation or ring-opening reactions to distinguish between concerted vs. stepwise mechanisms .

Data Interpretation and Contradictions

Q. How should researchers address conflicting thermochemical data (e.g., boiling points) reported for similar ethanone derivatives?

- Resolution Strategy :

- Cross-reference datasets from authoritative sources (e.g., NIST WebBook) and validate via experimental replication.

- Use error analysis (e.g., ±0.05 eV for ionization energies) to assess data reliability .

Q. What role do substituent effects (e.g., fluorine vs. methoxy groups) play in modulating the compound’s reactivity?

- Comparative Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.